![molecular formula C13H12ClNO2S B13854367 Methyl 2-[(4-chloro-5-phenylthiophen-3-yl)amino]acetate](/img/structure/B13854367.png)
Methyl 2-[(4-chloro-5-phenylthiophen-3-yl)amino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(4-chloro-5-phenylthiophen-3-yl)amino]acetate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, and its derivatives are known for their diverse biological and chemical properties
Métodos De Preparación
The synthesis of Methyl 2-[(4-chloro-5-phenylthiophen-3-yl)amino]acetate can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene derivatives with appropriate amines and esters under controlled conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Methyl 2-[(4-chloro-5-phenylthiophen-3-yl)amino]acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-[(4-chloro-5-phenylthiophen-3-yl)amino]acetate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Methyl 2-[(4-chloro-5-phenylthiophen-3-yl)amino]acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and subsequent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
Methyl 2-[(4-chloro-5-phenylthiophen-3-yl)amino]acetate can be compared with other thiophene derivatives such as:
Methyl 2-(2-chlorophenyl)acetate: This compound has a similar structure but differs in the substitution pattern on the thiophene ring.
2-Butylthiophene: Used as a raw material in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the synthesis of anti-atherosclerotic agents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H12ClNO2S |
|---|---|
Peso molecular |
281.76 g/mol |
Nombre IUPAC |
methyl 2-[(4-chloro-5-phenylthiophen-3-yl)amino]acetate |
InChI |
InChI=1S/C13H12ClNO2S/c1-17-11(16)7-15-10-8-18-13(12(10)14)9-5-3-2-4-6-9/h2-6,8,15H,7H2,1H3 |
Clave InChI |
LOFSNFIZTBYXPT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CNC1=CSC(=C1Cl)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


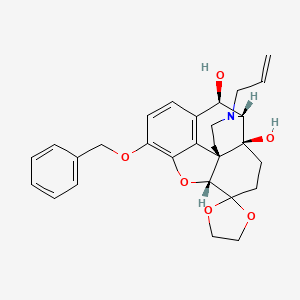
![2-((6-Chloro-1',3-dimethyl-2,2',4,6'-tetraoxo-1',3,4,6'-tetrahydro-2H-[1,4'-bipyrimidin]-3'(2'H)-yl)methyl)-4-fluorobenzonitrile](/img/structure/B13854297.png)


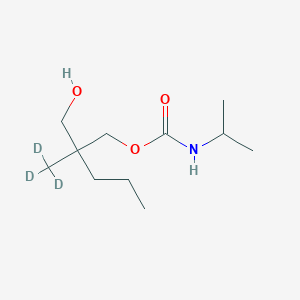
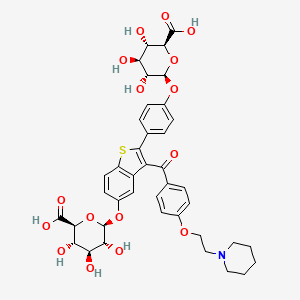
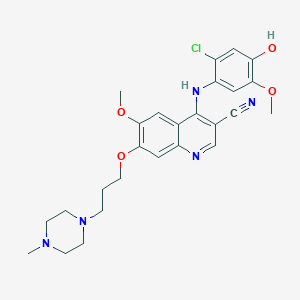
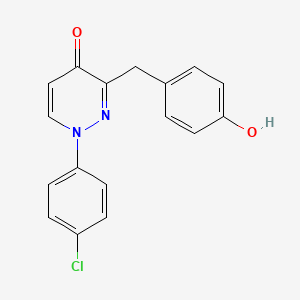
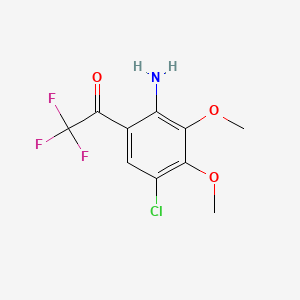
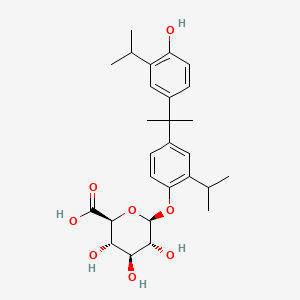

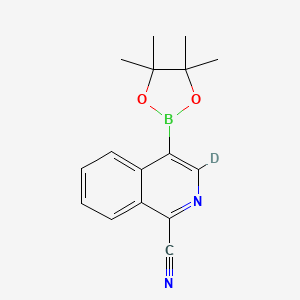
![Methyl (4-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-6-((methoxycarbonyl)amino)pyrimidin-5-yl)(methyl)carbamate](/img/structure/B13854363.png)
![4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl Benzoate](/img/structure/B13854372.png)
